Cas no 69477-71-0 (Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-)
69477-71-0 structure
Product Name:Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-
CAS No:69477-71-0
MF:C10H13NO2
MW:179.215722799301
CID:513813
PubChem ID:155307
Update Time:2025-04-19
Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)-
- N-(4-hydroxy-2,5-dimethylphenyl)acetamide
- N-(4-hydroxy-2,5-dimethyl-phenyl)acetamide
- 4-Acetamino-p-xylenol
- 4-Acetylamino-2,5-dimethylphenol
- 4-amino-N-acetyl-2,5-dimethylphenol
- 5-Acetamino-2-oxy-1.4-dimethyl-benzol
- N-acetyl-4-amino-2,5-dimethylphenol
- ZZGMQEZPGPGACB-UHFFFAOYSA-N
- 69477-71-0
- Acetamide, N-(4-hydroxy-2,5-dimethylphenyl)-
- SCHEMBL774588
- N-(4-hydroxy-2,5-dimethyl-phenyl)-acetamide
- DTXSID20219697
-
- Inchi: 1S/C10H13NO2/c1-6-5-10(13)7(2)4-9(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12)
- InChI Key: ZZGMQEZPGPGACB-UHFFFAOYSA-N
- SMILES: OC1=CC(C)=C(C=C1C)NC(C)=O
Computed Properties
- Exact Mass: 179.09500
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.1248 (rough estimate)
- Boiling Point: 311.75°C (rough estimate)
- Refractive Index: 1.5150 (estimate)
- PSA: 49.33000
- LogP: 2.04040
Acetamide,N-(4-hydroxy-2,5-dimethylphenyl)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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